Phthalaldehyde

説明

A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.

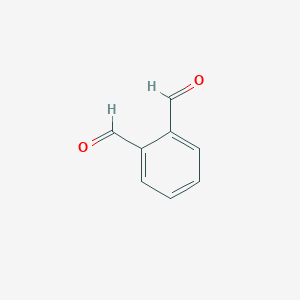

Structure

3D Structure

特性

IUPAC Name |

phthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLUXSQADUDCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-62-3 | |

| Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6032514 | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | o-Phthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 83 °C at 0.8 mm Hg | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

132 °C (270 °F) - closed cup, 132 °C c.c. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 1.13 g/cm³ | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.6 | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |

| Record name | o-Phthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |

CAS No. |

643-79-8 | |

| Record name | Phthalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Phthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8QP9768A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

55.8 °C | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Phthalaldehyde Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between o-phthalaldehyde (OPA) and primary amines, a cornerstone of analytical chemistry for the sensitive detection and quantification of amino acids, peptides, and proteins.

Core Reaction Mechanism

The reaction of o-phthalaldehyde with a primary amine in the presence of a thiol nucleophile yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[1][2][3] This reaction is widely utilized in various analytical applications due to its high sensitivity, enabling the detection of picomole quantities of primary amines.[4][5]

The precise mechanism of this reaction has been a subject of investigation, with two primary pathways proposed: the Sternson-Wong mechanism and the Simons-Johnson mechanism. Extensive kinetic studies have provided substantial evidence supporting the Sternson-Wong mechanism , which is now the widely accepted pathway.

The Sternson-Wong mechanism proceeds as follows:

-

Initial Attack of the Primary Amine: The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on one of the aldehyde groups of OPA. This forms a transient Schiff base intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the second aldehyde group, leading to the formation of a non-fluorescent, unstable hemiaminal intermediate.

-

Thiol Addition: A thiol, such as 2-mercaptoethanol (B42355) (β-ME) or dithiothreitol (B142953) (DTT), then reacts with the hemiaminal.

-

Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of the stable and highly fluorescent isoindole product.

The overall reaction is significantly influenced by pH, with optimal rates typically observed in the range of 9-11. This pH dependence is attributed to several factors, including the deprotonation of the primary amine and the thiol, as well as the hydration equilibrium of OPA in aqueous solutions.

Reaction Mechanism Diagram

Caption: The Sternson-Wong mechanism for the reaction of OPA with a primary amine and a thiol.

Quantitative Data

The reaction kinetics and product stability are influenced by the specific primary amine and thiol used, as well as the reaction conditions.

| Parameter | Value | Conditions | Reference |

| Optimal pH | 9.0 - 11.0 | Dependent on amine and thiol | |

| Excitation Wavelength | ~340 nm | For the isoindole product | |

| Emission Wavelength | ~455 nm | For the isoindole product | |

| Sensitivity | Picomole range |

Experimental Protocols

The following provides a generalized protocol for the derivatization of a primary amine with OPA for fluorometric analysis.

Reagent Preparation

-

OPA Reagent: A typical OPA reagent can be prepared by dissolving OPA in a buffer (e.g., borate (B1201080) buffer, pH 9.5) and adding the thiol (e.g., 2-mercaptoethanol). The solution should be protected from light and can be stored at 4°C for a limited time. Reagent instability can be a source of variability, and the thiol may need to be replenished.

-

Sample Preparation: The sample containing the primary amine should be dissolved in a compatible buffer.

Derivatization Procedure

-

Mix the sample solution containing the primary amine with the OPA reagent in a suitable reaction vessel (e.g., a cuvette or microplate well).

-

Allow the reaction to proceed for a defined period at room temperature. The reaction is typically rapid.

-

Measure the fluorescence of the resulting solution using a fluorometer with excitation and emission wavelengths set appropriately for the isoindole product (typically around 340 nm for excitation and 455 nm for emission).

Experimental Workflow Diagram

Caption: A typical experimental workflow for the OPA-amine derivatization and analysis.

Factors Affecting the Reaction and Product Stability

Several factors can influence the outcome of the OPA-primary amine reaction:

-

pH: As mentioned, pH is a critical parameter. The deprotonation of both the amine and the thiol is necessary for the reaction to proceed efficiently.

-

Thiol Selection: While 2-mercaptoethanol is commonly used, other thiols like 3-mercapto-1-propanol (B27887) have been shown to yield more stable fluorescent products.

-

Structure of the Primary Amine: The steric bulk and the degree of substitution near the primary amine group can affect the reaction rate and the stability of the resulting isoindole.

-

Excess OPA: An excess of OPA has been observed to catalyze the degradation of the fluorescent isoindole product, leading to a decrease in signal over time.

-

Reagent Stability: The OPA reagent itself can degrade over time, primarily through the oxidation of the thiol. This can lead to decreased sensitivity and reproducibility.

Conclusion

The reaction of o-phthalaldehyde with primary amines in the presence of a thiol is a robust and highly sensitive method for the quantification of primary amines. A thorough understanding of the Sternson-Wong reaction mechanism and the factors influencing the reaction is crucial for developing and optimizing analytical methods. By carefully controlling parameters such as pH, reagent composition, and reaction time, researchers can achieve reliable and reproducible results in a wide range of applications, from amino acid analysis to protein quantification in complex biological samples.

References

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to o-Phthalaldehyde (OPA) Fluorescence Spectroscopy: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with o-Phthalaldehyde (OPA) fluorescence spectroscopy. OPA is a highly sensitive reagent widely used for the detection and quantification of primary amines, making it an invaluable tool in proteomics, amino acid analysis, and various stages of drug development.

Core Principles of OPA Fluorescence

o-Phthalaldehyde itself is not fluorescent. Its utility as a fluorometric reagent stems from its reaction with primary amines in the presence of a thiol compound (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) under alkaline conditions. This reaction leads to the formation of a highly fluorescent isoindole derivative.[1][2] The fluorescence intensity of the resulting product is directly proportional to the concentration of the primary amine, enabling sensitive quantification.[2]

The reaction is rapid, often reaching completion within minutes at room temperature, and is specific for primary amines.[3] This specificity allows for the accurate measurement of amino acids, peptides, and proteins, which contain primary amino groups (the α-amino group of amino acids and the ε-amino group of lysine).[1]

The Chemical Reaction Pathway

The reaction mechanism, while debated in the past, is now understood to proceed through a multi-step process. The currently accepted mechanism involves the initial reaction of the primary amine with OPA, followed by the reaction with the thiol to form the fluorescent isoindole product.[4] The pH of the reaction medium is a critical parameter, as it influences the protonation state of the amine and thiol, as well as the hydration state of OPA.[4] The reaction is typically carried out at a pH between 9 and 11.5 for optimal fluorescence.[5]

Quantitative Data in OPA Fluorescence Spectroscopy

The fluorescence of the OPA-amine-thiol adduct is characterized by specific excitation and emission wavelengths. While general ranges are often cited, the optimal wavelengths can vary slightly depending on the specific amino acid and the thiol used.[6][7]

Excitation and Emission Wavelengths

The most commonly reported excitation maximum is around 340 nm, with an emission maximum around 455 nm.[8][9] However, studies have shown that higher sensitivity can be achieved at different wavelengths. For instance, an excitation wavelength of 229 nm has been reported to increase the signal intensity up to six-fold for certain amino acids.[6] A compromise of 240 nm for excitation is often used to achieve a good signal response while maintaining baseline stability.[6][10]

Table 1: Optimal Excitation and Emission Wavelengths for OPA-Amino Acid Derivatives

| Amino Acid | Optimal Excitation (λex) in nm | Optimal Emission (λem) in nm | Reference |

| General | 330-390 (max 340) | 436-475 (max 455) | [5][8] |

| General (High Sensitivity) | 229 | ~450 | [6] |

| Aspartate | 229 | 450 | [6] |

| Glutamate | 229 | 452 | [6] |

| Glycine | 229 | 448 | [6] |

| Taurine | 229 | 448 | [6] |

| GABA | 229 | 448 | [6] |

| Tryptophan | 229 | 445 | [6] |

| Leucine | 229 | 445 | [6] |

| Valine | 229 | 453 | [6] |

| Phenylalanine | 229 | 451 | [6] |

Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is described by the quantum yield. For OPA derivatives of naturally occurring amino acids using 2-mercaptoethanol, the fluorescence quantum yields are generally in the range of 0.33 to 0.47.[7] The fluorescence lifetimes are typically around 18-20 nanoseconds.[7] It is important to note that the choice of thiol can impact the quantum yield, with dithiothreitol (B142953) or ethanethiol (B150549) sometimes resulting in lower yields.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments using OPA fluorescence spectroscopy. It is recommended to optimize conditions for specific applications.[8]

General Protein and Peptide Quantification

This protocol is designed for measuring the total amine content in protein or peptide solutions.

1. Reagent Preparation (OPA Reagent):

-

Dissolve 25g of boric acid in 950 mL of deionized water. Adjust the pH to 10.5 with a concentrated potassium hydroxide (B78521) solution.

-

In a separate container, dissolve 70 mg of OPA in 1 mL of methanol.

-

Add the OPA solution to the borate (B1201080) buffer.

-

Add 0.2 mL of 2-mercaptoethanol and 0.3% Brij™-35.

-

Mix thoroughly and purge with nitrogen gas.

-

Store the reagent in a dark, airtight container at 4°C. The reagent is stable for 1-2 weeks.[8]

2. Standard Preparation:

-

Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin, BSA) or a standard amine (e.g., α-acetyl-lysine) at a concentration of 1 mg/mL in the same buffer as the samples.

-

Prepare a series of dilutions of the standard to generate a standard curve (e.g., 0.8 to 12 µM).[8]

3. Assay Procedure:

-

Pipette 100 µL of each standard and unknown sample into separate wells of a black 96-well microplate.

-

Add 100 µL of the OPA reagent to each well.

-

Incubate the plate at room temperature for 1-3 minutes, protected from light. The reaction is rapid, and consistent timing is crucial for accurate results.[8]

-

Measure the fluorescence using a microplate reader with excitation set to approximately 340 nm and emission to approximately 455 nm.[8]

4. Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence of the standards versus their concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples from the standard curve.

Amino Acid Analysis using Pre-column Derivatization with HPLC

This protocol is suitable for the separation and quantification of individual amino acids in a sample.

1. Reagent Preparation:

-

OPA Derivatization Reagent: Prepare as described in section 3.1.

-

Mobile Phase A: Prepare a suitable aqueous buffer, for example, 0.01875 M triethylamine (B128534) acetate (B1210297) (TEA-A), pH 7.5.[11]

-

Mobile Phase B: Acetonitrile (B52724).

2. Sample and Standard Derivatization (Pre-column):

-

Mix the amino acid standard or sample solution with a 2-fold volume excess of the OPA reagent.[8]

-

Allow the reaction to proceed for 1 minute before injection.[8]

3. HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Injection Volume: 10-20 µL.

-

Detection: Fluorescence detector with excitation at 240 nm and emission at 450 nm for enhanced sensitivity and baseline stability.[6][12]

-

Gradient Elution: A linear gradient of acetonitrile (Mobile Phase B) against the aqueous buffer (Mobile Phase A) is used to resolve the OPA-amino acid adducts.[11] The specific gradient will depend on the column and the specific amino acids being analyzed.

4. Data Analysis:

-

Identify and quantify the amino acids in the sample by comparing the retention times and peak areas to those of the amino acid standards.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. [PDF] Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Structure of Phthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalaldehyde, commonly referred to as o-phthalaldehyde (OPA), is an aromatic dialdehyde (B1249045) with the chemical formula C₆H₄(CHO)₂.[1][2] This pale yellow, solid compound has garnered significant attention within the scientific community, particularly in the realms of biochemistry and analytical chemistry.[1][3] Its utility as a derivatizing agent for the sensitive detection of primary amines, amino acids, and peptides has made it an indispensable tool in drug development and proteomics research.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in experimental research.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring with two aldehyde groups attached to adjacent carbon atoms (ortho positions).[5] This unique arrangement of functional groups is central to its chemical reactivity.

Structure:

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molar Mass | 134.134 g/mol | [1][9] |

| Appearance | Pale yellow solid | [1][8] |

| Melting Point | 55.5–56 °C | [1][9] |

| Boiling Point | 266.1 °C | [1][9][10] |

| Solubility | ||

| In Water | Low; 5 g/100 mL at 20 °C | [1][8][10][11] |

| In Organic Solvents | Soluble in ethanol, acetone, chloroform, and diisopropyl ether. | [5][10][11] |

| UV-Vis Absorption | Absorbs strongly in the UV region, with characteristic peaks between 270-300 nm. The reaction product with amines and thiols has an absorption maximum at approximately 340 nm. | [5] |

| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1725 cm⁻¹. Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. | [5] |

| ¹H NMR (in CDCl₃) | Signals for aldehydic protons around 10.53 ppm and aromatic protons between 7.80-7.96 ppm. | [12] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbonyl carbons of the aldehyde groups. | [5] |

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by its two adjacent aldehyde groups.[5] It is particularly well-known for its reaction with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[5][11] This reaction is the basis for its widespread use in the sensitive quantification of amino acids and proteins.[4]

The reaction proceeds via a two-step mechanism. First, the primary amine reacts with one of the aldehyde groups of OPA to form a Schiff base. This is followed by the nucleophilic attack of the thiol on the second aldehyde group, leading to the formation of a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[5] The reaction is typically carried out under alkaline conditions (pH 9-11.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1][13]

Below is a diagram illustrating the reaction mechanism of this compound with a primary amine and a thiol.

Experimental Protocols

The derivatization of amino acids with OPA for subsequent analysis by high-performance liquid chromatography (HPLC) is a common application. The following is a generalized protocol synthesized from established methods.

Amino Acid Analysis using OPA Pre-Column Derivatization and HPLC

1. Reagent Preparation:

-

OPA Reagent: A typical OPA reagent solution can be prepared by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol. To this, add 11.2 mL of a 0.1 M sodium borate (B1201080) buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.

-

Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate, adjusted to a specific pH (e.g., 6.5) with acetic acid.

-

Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.

2. Sample Preparation:

-

Protein samples are first hydrolyzed to their constituent amino acids using standard acid hydrolysis procedures (e.g., 6 M HCl at 110°C for 24 hours).

-

The hydrolysate is then dried to remove the acid and reconstituted in a suitable buffer.

3. Derivatization Procedure:

-

Mix a specific volume of the amino acid standard or sample with the OPA reagent in a defined ratio (e.g., 1:5 v/v).

-

Allow the reaction to proceed for a short, fixed time (typically 1-2 minutes) at room temperature.

-

Immediately inject a portion of the reaction mixture onto the HPLC system.

4. HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Detection: A fluorescence detector is used with an excitation wavelength of approximately 340 nm and an emission wavelength of about 450 nm.

-

Gradient Elution: A gradient of increasing organic mobile phase (Mobile Phase B) is used to separate the derivatized amino acids. The specific gradient profile will depend on the exact column and mobile phases used.

The workflow for this experimental protocol is illustrated in the diagram below.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in various stages of drug development and biomedical research.

-

Protein and Peptide Quantification: The OPA assay is a sensitive method for determining the concentration of proteins and peptides in solution.[14]

-

Amino Acid Analysis: As detailed above, OPA is extensively used for the compositional analysis of amino acids in proteins and peptides, which is crucial for protein characterization and quality control in biopharmaceutical production.

-

Fluorescent Labeling: this compound can be used to introduce a fluorescent tag onto biomolecules containing primary amines, enabling their detection and visualization in various biological assays.

-

Synthesis of Heterocyclic Compounds: OPA serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, some of which may possess biological activity and be of interest in drug discovery.[2]

Conclusion

This compound is a versatile and powerful reagent with a well-defined chemical structure and predictable reactivity. Its reaction with primary amines and thiols to form highly fluorescent products has been extensively leveraged for the sensitive and accurate analysis of amino acids and proteins. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and experimental protocols associated with this compound is essential for its effective application in the laboratory. The methodologies and data presented in this guide provide a solid foundation for the successful utilization of this important chemical compound.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. This compound | C6H4(CHO)2 | CID 4807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ORTHO PHTHALALDEHYE - Ataman Kimya [atamanchemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]

- 12. The interaction of amino acids with o-phthaldialdehyde: A kinetic study and spectrophotometric assay of the reaction product | Scilit [scilit.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. interchim.fr [interchim.fr]

Phthalaldehyde: A Deep Dive into its Discovery, History, and Application as a Premier Analytical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalaldehyde (o-phthalaldehyde, OPA), a pale yellow solid with the chemical formula C₆H₄(CHO)₂, has carved a significant niche in the world of analytical chemistry and biochemistry. First synthesized in the late 19th century, its journey from a simple organic compound to an indispensable reagent for the sensitive detection of primary amines, peptides, and proteins is a testament to its unique chemical properties. This in-depth technical guide explores the discovery and history of this compound, detailing its evolution into a highly sensitive fluorogenic labeling agent. We will delve into the reaction mechanism, provide detailed experimental protocols for its key applications, and present quantitative data in a clear, comparative format. Furthermore, this guide will feature visualizations of experimental workflows and reaction pathways to facilitate a comprehensive understanding of its utility in modern research and drug development.

Discovery and Synthesis: From Humble Beginnings

The first documented synthesis of this compound dates back to 1887, when it was prepared from α,α,α',α'-tetrachloro-o-xylene[1][2][3]. This early method laid the groundwork for future synthetic strategies. A more contemporary and commonly employed synthesis involves the hydrolysis of the related tetrabromo-o-xylene using potassium oxalate, with subsequent purification via steam distillation[1][2].

Several other methods for the production of this compound have since been developed, including:

-

Ozonization of Naphthalene (B1677914): This process involves the ozonolysis of naphthalene in an alcohol solvent, followed by catalytic hydrogenation.

-

Oxidation of Phthalan: Phthalan can be oxidized using nitrogen monoxide in acetonitrile (B52724) with N-hydroxyphthalimide as a catalyst, yielding this compound in high purity.

-

Heating Benzaldehyde (B42025) and Chloroform (B151607): this compound can also be produced by heating pure benzaldehyde and chloroform with a potassium hydroxide (B78521) solution, followed by acidification.

These various synthetic routes have made this compound readily accessible for its wide range of applications.

The Rise of a Reagent: A Historical Perspective

While initially synthesized in the late 19th century, the utility of this compound as a sensitive analytical reagent was not fully realized until much later. Its journey to prominence began with the recognition of its ability to react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This discovery was a significant breakthrough, offering a highly sensitive method for the detection and quantification of amino acids, peptides, and proteins.

The "classic" OPA reaction involves the reaction of a primary amino group with OPA in the presence of a nucleophilic reagent, typically a thiol like 2-mercaptoethanol, under basic conditions (typically pH 10). This reaction yields a fluorescent derivative that can be readily detected and quantified.

Over the years, the OPA derivatization method has been refined and optimized for various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). Pre-column derivatization of amino acids with OPA allows for their sensitive detection using fluorescence detectors, making it a cornerstone of amino acid analysis in biological fluids and protein hydrolysates.

Beyond amino acid analysis, this compound has found applications in:

-

Flow Cytometry: For measuring protein thiol groups.

-

Winemaking: The Nitrogen by O-Phthaldialdehyde Assay (NOPA) is used to measure yeast assimilable nitrogen, a critical parameter for successful fermentation.

-

Disinfection: OPA is a high-level disinfectant for medical instruments, sold under brand names like Cidex OPA.

The Chemistry of Detection: Reaction Mechanism

The key to this compound's utility as a reagent lies in its reaction with primary amines and thiols to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This reaction is rapid and proceeds under mild conditions.

The generally accepted mechanism is as follows:

-

Initial Attack: The primary amine attacks one of the aldehyde groups of this compound.

-

Thiol Addition: The thiol then adds to the other aldehyde group.

-

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable, highly fluorescent isoindole derivative.

This reaction is specific to primary amines; secondary amines like proline and hydroxyproline (B1673980) do not react with OPA under these conditions, a limitation that is sometimes addressed by a pre-oxidation step.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound as a reagent.

Table 1: Spectroscopic Properties of OPA-Amino Acid Derivatives

| Property | Value |

| Excitation Wavelength (max) | 330-390 nm (typically 340 nm) |

| Emission Wavelength (max) | 436-475 nm (typically 455 nm) |

| Optimal Detection Wavelength (UV) | 338 nm |

Table 2: OPA Reagent Stability and Reaction Conditions

| Parameter | Condition |

| pH for Derivatization | < 11.5 |

| Reagent Stability | Degrades upon UV illumination and exposure to air |

| Reaction Time | Typically under 1 minute |

Detailed Experimental Protocols

Preparation of OPA Reagent for Amino Acid Analysis

Materials:

-

o-Phthalaldehyde (OPA)

-

Methanol (B129727) or Ethanol

-

2-Mercaptoethanol (or other thiol such as 3-mercaptopropionic acid)

-

Borate (B1201080) buffer (pH 9.5 - 10.5)

Procedure:

-

Dissolve a precise amount of OPA in methanol or ethanol.

-

Add the thiol to the OPA solution. The molar ratio of thiol to OPA is a critical parameter and should be optimized for the specific application.

-

Add the borate buffer to the solution and mix thoroughly.

-

Store the reagent in a dark, airtight container and protect it from light. The reagent is typically stable for a limited time and should be prepared fresh regularly.

General Protocol for Pre-Column Derivatization of Amino Acids for HPLC

Materials:

-

Amino acid standard or sample

-

OPA reagent (prepared as described above)

-

Acidic solution (e.g., 5% acetic acid) to stop the reaction

Procedure:

-

In a sample vial, mix a defined volume of the amino acid sample or standard with a defined volume of the OPA reagent. A 1:1 volumetric ratio is a common starting point.

-

Vortex the mixture for a specific time, typically around one minute, to ensure complete reaction.

-

To stop the derivatization reaction, add a small volume of an acidic solution, such as 5% acetic acid.

-

The derivatized sample is now ready for injection into the HPLC system.

Visualizing the Process

To further elucidate the application of this compound as a reagent, the following diagrams, created using the DOT language, illustrate the reaction pathway and a typical experimental workflow.

Caption: Reaction of this compound with a primary amine and a thiol.

Caption: Experimental workflow for amino acid analysis using OPA.

Conclusion

From its initial synthesis in the late 19th century, this compound has evolved into a cornerstone reagent in analytical chemistry and biochemistry. Its ability to rapidly and specifically react with primary amines to form highly fluorescent derivatives has made it an invaluable tool for researchers, scientists, and drug development professionals. The sensitivity and versatility of the OPA derivatization method, particularly in conjunction with HPLC, have solidified its position as a gold standard for amino acid analysis. As analytical techniques continue to advance, the fundamental chemistry of this compound will undoubtedly continue to play a crucial role in the sensitive detection and quantification of biomolecules.

References

Synthesis and purification of o-Phthalaldehyde for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of o-Phthalaldehyde

Introduction

o-Phthalaldehyde (OPA) is an aromatic dialdehyde (B1249045) with the chemical formula C₆H₄(CHO)₂. It is a critical reagent in analytical chemistry and biochemistry, primarily used for the sensitive fluorometric determination of primary amines and thiols.[1][2][3] Its reaction with primary amines in the presence of a thiol, such as 2-mercaptoethanol, yields a highly fluorescent isoindole derivative, making it indispensable for pre-column derivatization in HPLC analysis of amino acids, peptides, and proteins.[3] While commercially available, laboratory-scale synthesis and purification of OPA are often necessary for specific research applications or cost-effective sourcing.

This guide provides a detailed overview of established methods for the synthesis and purification of o-Phthalaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data on various synthetic routes, and logical workflows to guide the laboratory chemist.

Synthesis of o-Phthalaldehyde: A Comparative Overview

Several synthetic routes to o-Phthalaldehyde have been reported in the literature, starting from various precursors. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The most common and reliable methods are summarized below.

Data Presentation: Synthesis Routes

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Purity | Reference |

| Bromination/Hydrolysis | o-Xylene (B151617) | Bromine, Potassium Oxalate | 59-64% (overall) | m.p. 55.5-56°C | [4] |

| Oxidation of Phthalan | Phthalan | Nitrogen Monoxide, N-Hydroxyphthalimide | 80-94% | >99% (after chromatography) | [1][5] |

| Hydrolysis of Tetrachloro-o-xylene | α,α,α',α'-Tetrachloro-o-xylene | Sodium Acetate (B1210297), Calcium Carbonate | 72% | - | [6] |

| Oxidation of o-Phthalyl Alcohol | o-Phthalyl Alcohol | Nitric Acid, Glacial Acetic Acid | 84% | 99.2% | [7] |

| Ozonolysis of Naphthalene | Naphthalene | Ozone, followed by catalytic hydrogenation | - | - | [1][2][8] |

Experimental Protocol: Synthesis from o-Xylene

This procedure is adapted from the well-established method published in Organic Syntheses, which involves the bromination of o-xylene to form an intermediate, followed by hydrolysis to yield OPA.[4] This method is robust and suitable for typical laboratory scales.

Diagram: Reaction Pathway from o-Xylene

Caption: Reaction and purification pathway for OPA synthesis from o-xylene.

Part A: α,α,α',α'-Tetrabromo-o-xylene[4]

Warning: This procedure should be performed in a well-ventilated fume hood. Bromine and the lachrymatory by-product, o-xylylene (B1219910) dibromide, are hazardous. Appropriate personal protective equipment (gloves, safety goggles) is mandatory.

-

Apparatus Setup: Assemble a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas absorption trap.

-

Initial Charge: Place 117 g (1.1 moles) of dry, pure o-xylene into the flask.

-

Reaction Initiation: Position a 275-watt UV sun lamp approximately 1 cm from the flask. Begin stirring and heat the o-xylene to 120°C using an electric heating mantle.

-

Bromine Addition: Add a total of 700 g (4.4 moles) of bromine through the dropping funnel. The rate of addition should be controlled so that the bromine color dissipates as it is added.

-

Temperature Profile: After about half of the bromine has been added, gradually increase the temperature to 175°C for the remainder of the addition. The reaction mixture will darken significantly.

-

Completion: Once all the bromine is added (typically 10–14 hours), continue stirring and illuminating the mixture at 170°C for an additional hour.

-

Crystallization: Cool the mixture and let it stand overnight to crystallize in the reaction flask.

-

Purification of Intermediate: Dissolve the dark, solid tetrabromide in 2 L of hot chloroform. Treat the solution with 100 g of activated carbon (Norit), filter, and repeat the treatment. Concentrate the filtrate to 250-300 mL under reduced pressure and chill to 0°C to crystallize the product. A second crop can be obtained from the mother liquor. The yield of the intermediate is 344–370 g (74–80%).

Part B: o-Phthalaldehyde[4]

-

Hydrolysis Setup: In a 5-L round-bottomed flask, combine the α,α,α',α'-tetrabromo-o-xylene from Part A with 4 L of 50% (v/v) ethanol and 275 g of potassium oxalate.

-

Reflux: Heat the mixture under reflux for 50 hours. A clear yellow solution should form after 25–30 hours.

-

Solvent Removal: Remove approximately 1750 mL of ethanol by distillation.

-

Steam Distillation: To the aqueous residue, add 700 g of disodium (B8443419) monohydrogen phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O). Perform a rapid steam distillation, collecting 10-12 L of distillate, or until the distillate no longer gives a positive color test for OPA.

-

Extraction: Saturate the distillate with sodium sulfate. Extract the aqueous solution with ethyl acetate (1 x 200 mL, then 6 x 100 mL portions for every 4 L of distillate).

-

Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Recrystallize the residue from 90–100° ligroin. A second crop can be obtained by concentrating the mother liquor. The total yield of pure o-phthalaldehyde is 87–94 g (74–80% based on the tetrabromide, or 59–64% overall yield from o-xylene), with a melting point of 55.5–56°C.

Purification of o-Phthalaldehyde

Crude OPA may contain unreacted starting materials, intermediates, or by-products from side reactions. The choice of purification method depends on the nature of the impurities and the required final purity.

Diagram: General Synthesis & Purification Workflow

References

- 1. O-PHTHALALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. O-PHTHALALDEHYDE (OPA) - Ataman Kimya [atamanchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. o-Phthalaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101062888A - Method for synthesizing ortho-phthalaldehyde - Google Patents [patents.google.com]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phthalaldehyde Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for the use of Phthalaldehyde (OPA) in a laboratory setting. OPA is a high-level disinfectant and a versatile chemical reagent, particularly noted for its application in the synthesis of heterocyclic compounds and for the fluorometric analysis of primary amines and thiols.[1][2] Adherence to strict safety measures is crucial due to its potential health hazards.

Chemical and Physical Properties

Ortho-phthalaldehyde is a pale yellow, solid crystalline powder.[1] It is soluble in water at a pH below 11.5 and is known to be sensitive to air, moisture, and UV light.[1][3]

Health Hazards and Toxicology

OPA presents several health risks that necessitate careful handling. It is toxic if swallowed and can cause severe skin burns, eye damage, and respiratory irritation. Repeated or prolonged contact may lead to skin sensitization and asthma.

Acute Health Effects:

-

Eye Contact: Causes severe irritation and possible burns.

-

Skin Contact: Causes irritation, redness, pain, and possible burns, especially if the skin is moist. It can also stain proteins on the skin gray.

-

Inhalation: May cause severe irritation of the upper respiratory tract, leading to symptoms like coughing, shortness of breath, and headache.

-

Ingestion: Can cause severe gastrointestinal tract irritation with symptoms including nausea, vomiting, and possible burns.

Occupational Exposure Limits

To minimize health risks, several occupational exposure limits have been established for OPA. Adherence to these limits is mandatory to ensure a safe laboratory environment.

| Parameter | Value | Issuing Organization | Notes |

| Threshold Limit Value - Ceiling (TLV-C) | 0.1 ppb | ACGIH | This is a ceiling value, meaning exposure should not exceed this concentration at any time. |

| Threshold Limit Value - Surface Limit (TLV-SL) | 25 µ g/100 cm² | ACGIH | This limit is set to prevent dermal and respiratory sensitization from surface contact. |

Engineering Controls and Ventilation

Proper engineering controls are the primary line of defense in minimizing exposure to OPA.

-

Ventilation: OPA must be used in a well-ventilated area. Local exhaust ventilation, such as a chemical fume hood, is essential to keep airborne concentrations below exposure limits. For manual disinfection tasks, a local exhaust hood or a portable ventilation device with OPA-absorbent media may be required.

-

Automated Systems: Whenever possible, automated dispensing and disinfection systems should be utilized to reduce manual handling and the risk of spills and personal exposure.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is critical when handling OPA.

-

Eye and Face Protection: Chemical safety goggles or a full-face visor are mandatory to prevent eye contact. Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. The material and thickness should be suitable for the duration of contact with OPA.

-

Clothing: A lab coat or other protective clothing is required to prevent skin exposure. For tasks with a high risk of splashing, a fluid-resistant gown should be worn.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below the TLV-C, a NIOSH/MSHA-approved respirator must be used.

Safe Handling and Storage Protocols

Protocol 1: General Handling of OPA

-

Preparation: Before handling OPA, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.

-

PPE: Don the required personal protective equipment as outlined in Section 5.

-

Dispensing: When dispensing OPA, do so slowly and carefully to avoid splashing or generating aerosols. If using a solid form, minimize dust generation.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.

-

Decontamination: Clean any contaminated surfaces promptly.

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Protocol 2: Storage of OPA

-

Container: Store OPA in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area. The storage area should not have drain or sewer access.

-

Incompatibilities: OPA must be stored separately from incompatible materials such as oxidants, amines, strong bases, and foodstuffs.

-

Environment: Protect from air, moisture, and light.

Emergency Procedures

A readily accessible Safety Data Sheet (SDS) for OPA is mandatory at the point of use. All personnel must be trained in emergency procedures.

Protocol 3: First Aid for OPA Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.

Protocol 4: OPA Spill Response

-

Evacuation: Evacuate non-essential personnel from the immediate spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection. A chemical protection suit may be necessary for large spills.

-

Containment: Prevent the spill from spreading and from entering drains or waterways.

-

Cleanup (Solid OPA): Carefully sweep or vacuum the spilled solid material into a suitable, sealable container for disposal. Avoid generating dust. Use specialized vacuum equipment; do not use a standard domestic vacuum cleaner.

-

Cleanup (Liquid OPA Solution): Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste according to local, state, and federal regulations.

Waste Disposal

OPA and its solutions must be handled as hazardous waste and disposed of according to institutional and regulatory guidelines.

Protocol 5: Disposal of OPA Solutions

-

Neutralization: OPA solutions must be neutralized before disposal to the sewer. Glycine (B1666218) is commonly used as a neutralizing agent.

-

Procedure: Add the appropriate amount of glycine powder to the OPA solution as per the neutralizer manufacturer's instructions. For example, one common procedure requires waiting for at least one hour for the neutralization to complete.

-

Verification: A color change often indicates neutralization (e.g., from yellow-orange to green-brown).

-

Disposal: After neutralization, the solution can be flushed down the drain with copious amounts of cold water.

-

Containers: Do not reuse empty OPA product containers. Triple rinse the container with water before disposing of it in the regular trash or as per facility policy.

Disinfectant Efficacy

OPA is a potent high-level disinfectant with broad antimicrobial activity. It is effective against a range of microorganisms, including glutaraldehyde-resistant mycobacteria.

| Product/Concentration | Target Organism | Contact Time | Temperature | Notes |

| CIDEX® OPA (0.55%) | Vegetative Bacteria | ≤ 15 seconds | Room Temp | Effective even in the presence of human serum. |

| CIDEX® OPA (0.55%) | Mycobacterium terrae | 5 minutes | 25°C | In an automatic endoscope reprocessor. |

| CIDEX® OPA (0.55%) | Mycobacterium terrae | 12 minutes | 20°C | Manual processing. |

| CIDEX® OPA (0.55%) | Hepatitis B Virus (HBV) | 30 seconds | Room Temp | Reduced infectivity below the test's threshold value. |

| CIDEX® OPA (0.55%) | Bacillus subtilis spores | Data indicates reduction, not elimination. | Room Temp | HLDs are not expected to be sporicidal; sterilization is required for complete elimination. |

Note: The efficacy of reusable OPA solutions must be verified before each use with a manufacturer-provided test strip to ensure it remains above the Minimum Effective Concentration (MEC). For CIDEX® OPA, the MEC is 0.3%.

By implementing these safety and handling protocols, laboratories can effectively manage the risks associated with this compound, ensuring the protection of all personnel.

References

A Technical Guide to Understanding the Fluorescence Quantum Yield of OPA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescence quantum yield of ortho-phthalaldehyde (OPA) derivatives, crucial for their application in highly sensitive analytical techniques. This document details the underlying principles, factors influencing fluorescence efficiency, and standardized experimental protocols for accurate measurement.

Introduction to OPA Derivatization and Fluorescence

Ortho-phthalaldehyde (OPA) is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] This reaction is fundamental to numerous analytical methods, particularly in the sensitive detection and quantification of amino acids, peptides, and proteins. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the sensitivity of these assays. A high quantum yield is desirable for applications requiring bright fluorescent probes.

The derivatization reaction proceeds rapidly at room temperature under alkaline conditions, yielding a product with strong absorbance and fluorescence properties. The general reaction is illustrated below.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield of OPA derivatives is not constant but is influenced by a variety of factors. Understanding and controlling these factors is essential for reproducible and sensitive measurements.

2.1. Structure of the Primary Amine and Thiol

The intrinsic structure of both the primary amine and the thiol co-reactant significantly impacts the fluorescence properties of the resulting isoindole derivative.

-

Amino Acid Side Chains: The fluorescence quantum yields of OPA derivatives of naturally occurring amino acids typically range from 0.33 to 0.47 when 2-mercaptoethanol (B42355) is used as the thiol.[2] However, the presence of certain functional groups in the amino acid side chain can lead to quenching. For instance, derivatives of amino acid amides and peptides exhibit significantly lower quantum yields, as low as 0.03, due to intramolecular quenching by the carboxamide group.[2]

-

Thiol Co-reactant: The choice of the thiol compound is crucial. While 2-mercaptoethanol is commonly used, other thiols such as dithiothreitol (B142953) or ethanethiol (B150549) have been shown to result in lower quantum yields.[2]

2.2. Environmental Factors

The local chemical environment plays a pivotal role in the fluorescence quantum yield of OPA derivatives.

-

pH: The derivatization reaction is typically carried out in alkaline conditions (pH > 9) to ensure the primary amine is deprotonated and available for reaction. The fluorescence intensity of the resulting derivative can also be pH-dependent, with variations observed for different amino acids.[1]

-

Solvent: The polarity of the solvent can influence the fluorescence quantum yield. The stability of the OPA derivative is also solvent-dependent.[2] For some fluorophores, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield.

-

Quenching: Intramolecular quenching, as seen in amino acid amides, can be mitigated by altering the solvent environment. The use of detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like dimethylsulfoxide (DMSO) can relieve this quenching and enhance fluorescence.[2]

2.3. Stability of the Derivative

A significant challenge in working with OPA derivatives is their limited stability. The isoindole products can be unstable, and their degradation can lead to a decrease in fluorescence intensity over time. The stability is dependent on the specific primary amine and thiol used, as well as the solvent conditions.[2] For accurate quantification, it is crucial to control the reaction time and the time between derivatization and measurement.

Quantitative Data on Fluorescence Quantum Yields

The following table summarizes the available quantitative data on the fluorescence quantum yields of OPA derivatives. It is important to note that these values can be influenced by the experimental conditions.

| Primary Amine | Thiol | Fluorescence Quantum Yield (Φf) | Reference |

| Naturally Occurring Amino Acids | 2-Mercaptoethanol | 0.33 - 0.47 | [2] |

| Naturally Occurring Amino Acids | Dithiothreitol | Lower than with 2-mercaptoethanol | [2] |

| Naturally Occurring Amino Acids | Ethanethiol | Lower than with 2-mercaptoethanol | [2] |

| Amino Acid Amides and Peptides | 2-Mercaptoethanol | As low as 0.03 | [2] |

Experimental Protocol for Measuring Fluorescence Quantum Yield

The relative fluorescence quantum yield is the most common method for determining the Φf of a fluorescent molecule. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

4.1. Materials and Instruments

-

Spectrofluorometer: Capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

Fluorescence Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar wavelength range to the OPA derivative (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

OPA Reagent: A solution of ortho-phthalaldehyde in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

-

Thiol Solution: A solution of the desired thiol (e.g., 2-mercaptoethanol) in the same buffer.

-

Primary Amine Solution: A solution of the amino acid or other primary amine of interest.

-

High-purity Solvents.

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the relative fluorescence quantum yield of an OPA derivative.

4.3. Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescence standard in the appropriate solvent. From this, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the desired excitation wavelength.

-

To prepare the OPA derivative, mix the primary amine solution with the OPA reagent and the thiol solution in a buffer of appropriate pH. Allow the reaction to proceed for a controlled amount of time (typically 1-2 minutes).

-

From the freshly prepared OPA derivative solution, create a series of dilutions with absorbances between 0.01 and 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the OPA derivative at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.

-

-

Data Analysis and Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the OPA derivative. The resulting plots should be linear and pass through the origin.

-

The fluorescence quantum yield of the OPA derivative (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Conclusion

The fluorescence quantum yield is a paramount parameter for optimizing analytical methods that utilize OPA derivatization. By understanding the factors that influence it and employing rigorous experimental protocols for its measurement, researchers and drug development professionals can enhance the sensitivity, accuracy, and reproducibility of their assays. The information provided in this guide serves as a foundational resource for the effective application of OPA derivatives in fluorescence-based analysis.

References

The Core Mechanism of Isoindole Formation from Phthalaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of isoindole formation from the reaction of phthalaldehyde, primary amines, and thiols. This reaction is of significant interest due to its widespread application in bioanalytical chemistry for the sensitive detection of primary amines and its relevance in the synthesis of novel heterocyclic compounds for drug discovery. This document details the prevailing mechanistic pathways, presents quantitative data on reaction yields and product stability, outlines detailed experimental protocols, and provides visual diagrams of the key processes.

Core Reaction Mechanism

The formation of a substituted isoindole from ortho-phthalaldehyde (OPA) is a multi-component reaction that primarily involves a primary amine and, in its most common application, a thiol. The resulting 1-thio-substituted-2-alkylisoindole is intensely fluorescent, which forms the basis of the widely used OPA-assay for amino acid analysis.[1][2] While several mechanistic pathways have been proposed, kinetic studies strongly support the Sternson-Wong mechanism .[3][4][5]

The Sternson-Wong mechanism proceeds through the initial formation of an imine between the primary amine and one of the aldehyde groups of OPA. This is followed by the nucleophilic attack of the thiol to form an acetal-like intermediate. Subsequent cyclization and dehydration lead to the formation of the stable, aromatic isoindole ring system.[6]

An alternative, the Simons-Johnson mechanism, proposes the initial reaction of the thiol with OPA, followed by the addition of the amine. However, recent kinetic evidence favors the Sternson-Wong pathway.[3][4]

The overall reaction rate and the stability of the resulting isoindole are significantly influenced by several factors, including the pH of the reaction medium, the concentration of the reactants, and the steric and electronic properties of the primary amine and the thiol.[7][8]

Signaling Pathway Diagram

References

- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]

- 4. escholarship.org [escholarship.org]

- 5. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA) Pre-column Derivatization HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a cornerstone technique in various scientific disciplines, including biomedical research, drug development, and food science. It is essential for protein characterization, determining nutritional value, and diagnosing metabolic disorders. Since most amino acids lack a strong chromophore for direct UV detection in High-Performance Liquid Chromatography (HPLC), a derivatization step is necessary to enhance their detection.[1][2]

This document provides a detailed guide to the pre-column derivatization of primary amino acids using o-phthalaldehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol-containing compound to yield highly fluorescent isoindole derivatives, enabling sensitive and selective quantification by HPLC with fluorescence or UV detection.[3][4][5] This method is favored for its simplicity, speed, and high sensitivity.[1][5][6]

Principle of OPA Derivatization